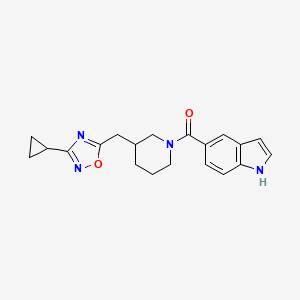

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone

Description

Propriétés

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c25-20(16-5-6-17-15(11-16)7-8-21-17)24-9-1-2-13(12-24)10-18-22-19(23-26-18)14-3-4-14/h5-8,11,13-14,21H,1-4,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSYDUYJRQCWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

The indole nucleus in the compound is known to be a biologically active pharmacophore, implying that it may interact with its targets in a manner similar to other indole derivatives.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it’s plausible that this compound could have diverse molecular and cellular effects.

Activité Biologique

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone is a novel synthetic derivative that combines the piperidine and indole moieties with a 1,2,4-oxadiazole unit. Research into its biological activity reveals promising potential across various therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 329.4 g/mol. The structure features a cyclopropyl group attached to the oxadiazole, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown activity against various cancer cell lines with IC50 values that suggest effective cytotoxicity. In one study, an oxadiazole derivative demonstrated an IC50 value of 2.76 µM against ovarian adenocarcinoma (OVXF 899) cells and 9.27 µM against pleural mesothelioma (PXF 1752) cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | OVXF 899 | 2.76 |

| Compound B | PXF 1752 | 9.27 |

| Compound C | PRXF 22Rv1 | 1.143 |

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on similar oxadiazole derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and bacterial infections respectively . For example, synthesized derivatives exhibited IC50 values ranging from 0.63 to 6.28 µM against AChE .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 0.63 |

| Compound E | Urease | 2.14 |

Antimicrobial Activity

In addition to anticancer properties, compounds with the oxadiazole moiety have demonstrated antimicrobial activities. A study highlighted that certain derivatives exhibited broad-spectrum antibacterial effects against various strains, suggesting their potential as new antibiotic agents .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced anticancer activity, making these compounds promising candidates for further development in cancer therapy .

- Enzyme Inhibition Research : Another research effort focused on synthesizing piperidine-based compounds that included the oxadiazole unit. These compounds were tested for their ability to inhibit AChE and showed promising results, indicating their potential use in treating Alzheimer’s disease .

- Antimicrobial Efficacy : A review highlighted the synthesis of various oxadiazole derivatives and their evaluation against bacterial strains, demonstrating significant antibacterial activity which could lead to new treatment options in combating resistant bacterial infections .

Comparaison Avec Des Composés Similaires

Structural Analog 1: BI 665915

Structure: 2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide Key Differences:

- Replaces the indole moiety with a pyrimidine-pyrazole system.

- Incorporates an acetamide group instead of a methanone bridge. Pharmacological Profile:

- Exhibits potent FLAP inhibition (IC₅₀ < 10 nM) and LTB₄ synthesis inhibition (IC₅₀ < 100 nM) in human whole blood .

- Superior pharmacokinetics (low human clearance predicted) compared to the target compound, which lacks published DMPK data.

Structural Analog 2: EP 1 808 168 B1 Derivatives

Structure : 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine

Key Differences :

Structural Analog 3: (3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone

Structure : Features an o-tolyl-substituted oxadiazole and a triazole ring instead of indole.

Key Differences :

- The triazole moiety offers different hydrogen-bonding capabilities versus the indole’s aromatic interactions .

Comparative Data Table

Research Findings and Insights

- Cyclopropyl vs. Isopropyl/O-Tolyl : The cyclopropyl group in the target compound balances lipophilicity and metabolic stability, whereas bulkier substituents (e.g., isopropyl, o-tolyl) may compromise target engagement or solubility .

- Heterocycle Impact : Indole-containing analogs (target compound) are theorized to exhibit enhanced CNS permeability compared to pyrimidine or triazole variants due to indole’s brain-penetrant properties .

- Gaps in Data : Pharmacokinetic and binding affinity data for the target compound remain unreported, highlighting a need for experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.